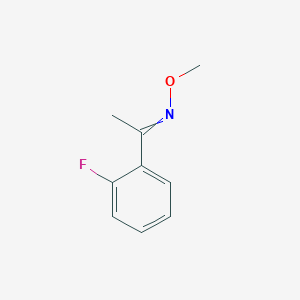

1-(2-fluorophenyl)-N-methoxyethanimine

Description

1-(2-Fluorophenyl)-N-methoxyethanimine is a fluorinated imine characterized by a 2-fluorophenyl group attached to an ethanimine backbone substituted with a methoxyamine group. For instance, compounds like N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine () and N-(4-Methoxyphenyl)-1-(2,4,6-trifluorophenyl)methanimine () share key features, such as aromatic fluorine substitution and imine linkages, enabling extrapolation of its behavior.

The 2-fluorophenyl group likely influences electronic properties via inductive effects, while the N-methoxy moiety may enhance solubility or alter reactivity compared to non-methoxy analogs. Such structural attributes are critical in medicinal chemistry and materials science, where fluorinated imines serve as intermediates or bioactive agents.

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-methoxyethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-7(11-12-2)8-5-3-4-6-9(8)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBXYYZPYRDCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)ethylideneamine typically involves the reaction of 2-fluoroacetophenone with O-methylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-(2-Fluorophenyl)ethylideneamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .

Reduction: The compound can be reduced using reducing agents like or .

Substitution: It can participate in substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like or .

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: 1-(2-Fluorophenyl)ethylideneamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of fluorinated groups with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated phenyl group can enhance the binding affinity and selectivity of drug candidates.

Industry: In the industrial sector, 1-(2-fluorophenyl)ethylideneamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)ethylideneamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The methoxyamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectroscopic Properties

Fluorine substitution patterns and auxiliary groups significantly impact electronic environments and spectroscopic signatures. Key comparisons include:

- Electronic Effects: The 2-fluorophenyl group in the target compound likely induces moderate electron-withdrawing effects, comparable to 2,4,6-trifluorophenyl derivatives but less pronounced than nitro groups (). Methoxy substitution (e.g., N-methoxyethyl in 3h) may donate electrons via resonance, altering imine reactivity.

- Spectroscopic Trends : In 3h , the N=C–H proton resonates at δ 8.46 ppm, while in , analogous protons appear at δ 8.51 ppm, suggesting similar electronic environments. Fluorine substitution on the phenyl ring (e.g., 2-fluoro vs. 2,4,6-trifluoro) could further deshield aromatic protons, as seen in 3h (δ 6.71–6.66 ppm) vs. (δ 6.73 ppm).

Reactivity and Stability

- Chemical Reactivity : Quantum chemical studies on N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine () reveal that DFT calculations (B3LYP/6-311++G(d,p)) accurately predict geometries and reactivity descriptors (e.g., chemical hardness, electronegativity). The 2-fluorophenyl group likely lowers electron density at the imine nitrogen, enhancing electrophilicity.

- Stability: Methoxy groups (e.g., in 3h) may improve stability by reducing hydrolysis susceptibility compared to non-methoxy analogs.

Biological Activity

1-(2-Fluorophenyl)-N-methoxyethanimine is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of a fluorinated phenyl group, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and comparisons with similar compounds.

- Molecular Formula: C9H10FNO

- Molecular Weight: 167.18 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The fluorinated group enhances binding affinity due to its electronegativity, while the methoxyamine group can participate in hydrogen bonding. These interactions can modulate various biochemical pathways, leading to distinct biological effects.

Biological Activity and Applications

This compound has been investigated for several biological activities:

- Antiviral Activity: Research indicates that this compound exhibits antiviral properties against various pathogens. For instance, it has shown potential in inhibiting the tomato spotted wilt virus (TSWV), making it a candidate for agricultural biotechnology applications.

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways involved in diseases such as cancer and diabetes.

- Pharmacological Applications: Its unique structure allows it to serve as a lead compound in the design of new pharmaceuticals, particularly those targeting fluorinated compounds' interactions with biological systems.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorophenyl)ethylideneamine | Chlorine instead of Fluorine | Antiviral and anticancer properties |

| 1-(2-Bromophenyl)ethylideneamine | Bromine instead of Fluorine | Similar antiviral activity |

| 1-(2-Methylphenyl)ethylideneamine | Methyl group | Enhanced binding affinity in some targets |

Case Study 1: Antiviral Properties Against TSWV

In a study focused on plant virology, this compound was tested for its efficacy against TSWV. The results demonstrated a significant reduction in viral load in treated plants compared to controls, indicating its potential as a biopesticide. Molecular docking studies revealed that the compound effectively binds to the nucleocapsid protein of TSWV, inhibiting viral replication.

Case Study 2: Enzyme Inhibition Studies

Another study evaluated the inhibitory effects of this compound on specific metabolic enzymes involved in cancer pathways. The findings suggested that it could reduce enzyme activity significantly, leading to decreased proliferation of cancer cell lines in vitro. This positions the compound as a promising candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.